molecular formula C13H16N2O3S B2391740 2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole CAS No. 898645-06-2

2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole

Cat. No.: B2391740
CAS No.: 898645-06-2
M. Wt: 280.34
InChI Key: APPCQBJWLDEYLP-UHFFFAOYSA-N
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Description

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with an ethyl group and a sulfonyl group attached to a methoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides under basic conditions.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using sulfonyl chlorides.

    Methoxy-Methylphenyl Substitution: The final step involves the substitution of the phenyl ring with a methoxy and methyl group, typically achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to produce physiological effects.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-imidazole
  • 2-Ethyl-1-((3-methylphenyl)sulfonyl)-1H-imidazole
  • 2-Ethyl-1-((4-methylphenyl)sulfonyl)-1H-imidazole

Uniqueness

2-Ethyl-1-((4-methoxy-3-methylphenyl)sulfonyl)-1H-imidazole is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-13-14-7-8-15(13)19(16,17)11-5-6-12(18-3)10(2)9-11/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPCQBJWLDEYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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